molecular formula C12H17NO5S B570454 4-Aminophenyl 1-Thio-beta-D-glucopyranoside CAS No. 58737-22-7

4-Aminophenyl 1-Thio-beta-D-glucopyranoside

Cat. No.: B570454
CAS No.: 58737-22-7
M. Wt: 287.33
InChI Key: XCNVFDDRUPMRPU-ZIQFBCGOSA-N
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Description

4-Aminophenyl 1-Thio-beta-D-glucopyranoside: is a glycoside derivative that consists of a glucose molecule linked via a sulfur atom to a p-aminophenyl group. This compound is known for its unique structural configuration, which plays a crucial role in its interaction with enzymes and its overall biological activity.

Mechanism of Action

Target of Action

P-Aminophenyl-1-thio-beta-D-glucopyranoside (PAPG) primarily targets β-galactosidase (β-Glu) enzymes . These enzymes are widely distributed in mammalian tissues, body fluids, and microbiota . They play a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .

Mode of Action

PAPG acts as a substrate for β-Glu enzymes . It undergoes enzymatic hydrolysis, leading to the formation of an electroactive product . This interaction results in the conversion of PAPG into its aglycone form, which can be detected electrochemically .

Biochemical Pathways

The primary biochemical pathway affected by PAPG is the β-galactosidase-dependent pathway . The hydrolysis of PAPG by β-Glu enzymes leads to the production of glucuronic acid and aglycone . This process is crucial in various physiological reactions, including the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Pharmacokinetics

Given its use as a substrate for β-glu enzymes, it can be inferred that papg is likely to be metabolized and excreted following enzymatic hydrolysis .

Result of Action

The enzymatic hydrolysis of PAPG by β-Glu enzymes leads to the formation of an electroactive product . This product can be detected and quantified, making PAPG a useful tool in β-Glu-dependent assay systems . Moreover, PAPG can be used to create affinity matrices for the capture or purification of β-Glu enzymes .

Action Environment

The action, efficacy, and stability of PAPG can be influenced by various environmental factors. For instance, the activity of β-Glu enzymes, which are the primary targets of PAPG, can vary depending on factors such as pH, temperature, and the presence of other substances . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 1-Thio-beta-D-glucopyranoside typically involves the reaction of 4-aminophenyl thiol with a glucopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside can undergo oxidation reactions, often resulting in the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the thiol group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides, sulfoxides

    Reduction: Thiol derivatives

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside is used as a substrate in enzymatic assays to study the activity of glycosidases and other related enzymes .

Biology: In biological research, this compound is employed to investigate enzyme-substrate interactions and to develop affinity matrices for the purification of specific enzymes .

Industry: In industrial settings, this compound is used in the synthesis of various biochemical reagents and as a component in diagnostic kits .

Comparison with Similar Compounds

  • 4-Aminophenyl-1-thio-beta-D-galactopyranoside
  • 4-Aminophenyl-beta-D-thiogalactoside
  • 4-Aminophenyl-beta-D-glucopyranoside

Comparison: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both amino and thiol functional groups. This combination allows for versatile chemical reactivity and specific interactions with enzymes, making it distinct from other similar compounds .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNVFDDRUPMRPU-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is significant about the synthesis method described in the paper for p-aminophenyl-1-thio-beta-D-glucopyranoside?

A1: The paper presents an improved method for synthesizing p-aminophenyl 1-thio-beta-D-glycosides, including p-aminophenyl-1-thio-beta-D-glucopyranoside. The key improvement lies in using sodium methoxide during the condensation reaction of acetylglycosyl bromides with p-aminobenzenethiol []. This modification likely enhances the reaction yield and purity of the final product.

Q2: Besides p-aminophenyl-1-thio-beta-D-glucopyranoside, what other compounds were synthesized using this improved method?

A2: The researchers successfully synthesized several p-aminophenyl 1-thio-beta-D-glycosides using this method. These include p-aminophenyl 1-thio-beta-D-galactopyranoside, p-aminophenyl 1-thio-beta-D-xylopyranoside, and 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside []. This demonstrates the versatility of the method for synthesizing a range of similar compounds.

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